molecular formula C6H5F2LiN2O2 B2410082 Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate CAS No. 2172503-46-5

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate

Cat. No.: B2410082
CAS No.: 2172503-46-5
M. Wt: 182.05
InChI Key: PEONMQDDFPXPGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C6H5F2LiN2O2 It is a lithium salt of a difluoro-substituted imidazole derivative

Scientific Research Applications

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

    Lithium 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound with a fluorosulfonyl group instead of the imidazole moiety.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another related compound with a methyl ester group.

Uniqueness

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

lithium;2,2-difluoro-2-(1-methylimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2.Li/c1-10-3-2-9-4(10)6(7,8)5(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONMQDDFPXPGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=CN=C1C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.